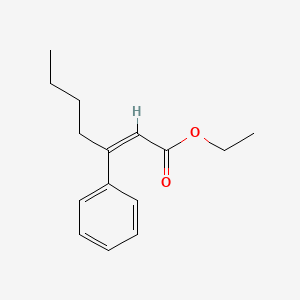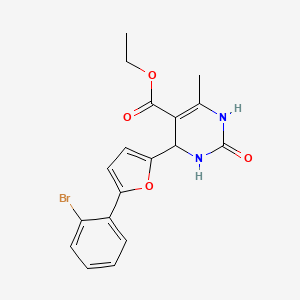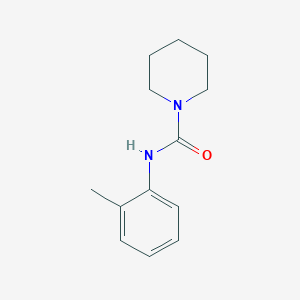
(5,5-Dimethyl-4-phenyl-1,3-cyclopentadien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- “(5,5-Dimethyl-4-phenyl-1,3-cyclopentadien-1-yl)benzene” is a chemical compound with the molecular formula C19H18. It features a cyclopentadienyl ring fused to a benzene ring, with substituents at the 4, 5, and 5’ positions.
- This compound is notable for its aromatic character and unique structural features.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves the reaction of a cyclopentadienyl anion with a substituted benzyl halide. Various methods exist, including Grignard reactions and Friedel-Crafts alkylation.
Reaction Conditions: These reactions typically occur under anhydrous conditions, using suitable solvents (e.g., ether or THF).
Industrial Production: While not widely produced industrially, research laboratories may synthesize it for specific applications.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including electrophilic aromatic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: Substitution products (e.g., alkylated derivatives) and oxidation/reduction products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in studies of aromaticity and reactivity.
Biology: Investigated for potential biological activities (e.g., anti-inflammatory or antioxidant effects).
Medicine: Limited research, but its structural features may inspire drug design.
Industry: Not widely applied industrially due to its rarity.
Wirkmechanismus
- The exact mechanism of action remains speculative due to limited research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other substituted cyclopentadienyl-benzene derivatives, such as 4-phenylcyclopentadiene and 4,5-dimethylcyclopentadiene.
Uniqueness: The combination of phenyl and dimethyl substituents at specific positions sets this compound apart.
Remember that while “(5,5-Dimethyl-4-phenyl-1,3-cyclopentadien-1-yl)benzene” is intriguing, further research is needed to fully explore its properties and applications.
Eigenschaften
CAS-Nummer |
33930-83-5 |
|---|---|
Molekularformel |
C19H18 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
(5,5-dimethyl-4-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C19H18/c1-19(2)17(15-9-5-3-6-10-15)13-14-18(19)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI-Schlüssel |
CARFRWAWKOJPBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)








![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)
![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)
